4-((3-Chloro-4-fluorophenyl)amino)-6-nitroquinazolin-7-ol
Description
Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)
Impurity profiling is the identification, quantification, and characterization of unwanted chemical substances that may be present in an API. pharmaffiliates.comsimsonpharma.compharmainfo.in These impurities can originate from various sources, including raw materials, synthetic pathways, degradation of the API, or storage conditions. pharmaffiliates.com The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of a pharmaceutical product. simsonpharma.combiomedres.us Unidentified and potentially toxic impurities pose a health risk to patients. pharmainfo.in
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2), which mandate the control and qualification of impurities in new drug substances. jpionline.orgwww.gov.uk These guidelines set thresholds for reporting, identification, and qualification of impurities to ensure patient safety. pharmaffiliates.com Therefore, a thorough impurity profiling is not just a regulatory requirement but a fundamental aspect of pharmaceutical development, ensuring the consistency and quality of the API from batch to batch. globalpharmatek.com This process is crucial for preventing costly reformulations, delays in clinical trials, and potential regulatory rejections. pharmaffiliates.com
Overview of Afatinib (B358) Synthesis and its Susceptibility to Impurity Formation
Afatinib is a quinazoline (B50416) derivative, and its synthesis is a multi-step process that can give rise to various process-related impurities. jestr.orgsyncsci.com A common synthetic route for afatinib dimaleate involves a sequence of reactions, including cyclization, nitration, substitution, reduction, and condensation, starting from materials like 4-fluoro-2-aminobenzoic acid. jestr.org Another described method starts with 4-[(3-chloro-4-fluorphenyl) amino]-6-nitro-7-fluoro quinazoline. syncsci.comsyncsci.com This starting material undergoes a substitution reaction with (S)-3-hydroxy tetrahydrofuran (B95107), followed by the reduction of the nitro group to an amine. syncsci.comsyncsci.com
Each of these steps presents an opportunity for the formation of impurities. For instance, incomplete reactions can lead to the carryover of intermediates into the final product. pharmainfo.in Side reactions can produce by-products, and degradation of the API can occur under certain reaction or storage conditions. pharmainfo.ingoogle.com In the synthesis of afatinib, several impurities have been identified, including those arising from the starting materials, intermediates, and degradation products. syncsci.com For example, one study identified a new process impurity, an acetamide (B32628) impurity, which was formed from the reaction of an intermediate with acetic acid present in the solvent. syncsci.comsyncsci.com The complexity of the afatinib synthesis process necessitates robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify these impurities effectively. syncsci.comgoogle.com
Classification and General Impact of Pharmaceutical Impurities in Quinazoline Derivatives
Pharmaceutical impurities are broadly classified into three categories: organic impurities, inorganic impurities, and residual solvents. simsonpharma.comjpionline.org Organic impurities are the most common and can include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. jpionline.org Quinazoline derivatives, the chemical class to which afatinib belongs, are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govijmpr.in
The structure of the quinazoline ring system, with its various substitution points, allows for a diverse range of derivatives. researchgate.net However, this structural complexity also means that small changes, such as the presence of an impurity, can potentially alter the biological activity of the compound. Structure-activity relationship studies on quinazoline derivatives have shown that substitutions at specific positions (2, 3, 4, 6, and 8) can significantly influence their pharmacological effects. nih.govijmpr.in Therefore, an impurity with a structure closely related to afatinib could potentially have its own pharmacological or toxicological effects, which could interfere with the therapeutic action of the drug or cause adverse effects. The control of impurities in quinazoline-based APIs like afatinib is therefore crucial to ensure a consistent and safe pharmacological profile.
Contextualizing Afatinib Impurity 2 as a Critical Related Substance
Afatinib Impurity 2 is chemically identified as 4-((3-Chloro-4-fluorophenyl)amino)-6-nitroquinazolin-7-ol. synzeal.com It is recognized as a process-related impurity in the synthesis of afatinib. syncsci.com Its structure suggests it is an intermediate or a by-product formed during the synthesis of the afatinib core structure, specifically before the reduction of the nitro group and the subsequent amidation reaction. syncsci.comsyncsci.com
The criticality of Afatinib Impurity 2 lies in its role as a reference standard for the quality control of afatinib. synzeal.com Pharmaceutical reference standards are highly purified compounds used as a benchmark for evaluating the purity and identity of an API. pharmainfo.in The availability of well-characterized Afatinib Impurity 2 is essential for the development and validation of analytical methods, such as HPLC, used to monitor the purity of afatinib during its commercial production. synzeal.com By using this impurity as a reference, manufacturers can accurately quantify its presence in batches of afatinib and ensure that it remains below the limits stipulated by regulatory authorities. This control is vital for guaranteeing the quality, safety, and consistency of afatinib supplied to patients.
Properties
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-6-nitroquinazolin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN4O3/c15-9-3-7(1-2-10(9)16)19-14-8-4-12(20(22)23)13(21)5-11(8)17-6-18-14/h1-6,21H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEICIIOTUWISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Identification and Definitive Structural Elucidation of Afatinib Impurity 2
Discovery and Initial Detection Methodologies of Afatinib (B358) Impurity 2 in Synthetic Batches
The identification of Afatinib Impurity 2 is a critical step in ensuring the quality and safety of the active pharmaceutical ingredient, Afatinib. Its discovery in synthetic batches is primarily accomplished through sophisticated analytical techniques.
Chromatographic Observation and Relative Retention Time (RRT) Profiling
During the synthesis of Afatinib, process-related impurities are monitored using High-Performance Liquid Chromatography (HPLC). Afatinib Impurity 2 was identified as an unknown impurity during the analysis of forced degradation samples of Afatinib. In a specific reversed-phase HPLC method, Afatinib Impurity 2 is observed at a Relative Retention Time (RRT) of approximately 0.76 relative to the main Afatinib peak. This distinct retention time allows for its consistent detection and differentiation from other components in the mixture.
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Afatinib | 13.8 | 1.00 |
| Afatinib Impurity 2 | 10.5 | 0.76 |
This table is based on data from a specific HPLC method and may vary with different chromatographic conditions.
Preliminary Mass Spectrometric (MS) Data Acquisition and Interpretation
Initial characterization of the impurity peak at RRT 0.76 was performed using liquid chromatography-mass spectrometry (LC-MS). The preliminary mass spectrometric data provided the first clues to the impurity's molecular weight. The mass spectrum showed a protonated molecular ion [M+H]⁺ at an m/z value of 574.1. This suggested a molecular weight of 573.1 for the impurity, indicating a structural modification from the parent Afatinib molecule.
Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation
Following its initial detection, a battery of advanced spectroscopic techniques was employed to unambiguously determine the chemical structure of Afatinib Impurity 2.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
To fully elucidate the structure, the impurity was isolated and subjected to a suite of Nuclear Magnetic Resonance (NMR) experiments.
1H NMR: The proton NMR spectrum provided detailed information about the arrangement of hydrogen atoms in the molecule. Key signals confirmed the presence of the core quinazoline (B50416) structure and the butenamide side chain.
13C NMR: The carbon-13 NMR spectrum revealed the complete carbon framework of the impurity, accounting for all carbon atoms and their chemical environments.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques were crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) experiments helped identify proton-proton couplings, mapping out the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlated directly bonded proton and carbon atoms.
| 1H NMR Chemical Shifts (δ, ppm) | 13C NMR Chemical Shifts (δ, ppm) |
| Data not publicly available in detail | Data not publicly available in detail |
Specific chemical shift assignments for Afatinib Impurity 2 are proprietary to the research studies and not fully detailed in publicly accessible literature.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) was used to determine the exact mass of the impurity, providing its elemental composition. The measured mass of the [M+H]⁺ ion was 574.1921, which corresponds to the elemental formula C₂₈H₃₀ClFN₅O₅. This precise measurement was critical in confirming the molecular formula and distinguishing it from other potential structures. Further fragmentation analysis (MS/MS) helped to map out the different components of the molecule, corroborating the structure determined by NMR.
| Parameter | Value |
| Molecular Formula | C₂₈H₃₀ClFN₅O₅ |
| Calculated Exact Mass [M+H]⁺ | 574.1918 |
| Measured Exact Mass [M+H]⁺ | 574.1921 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy was employed to identify the characteristic functional groups present in Afatinib Impurity 2. The IR spectrum would be expected to show specific absorption bands corresponding to functional groups such as N-H (amine), C=O (amide), C=C (alkene), C-O (ether), and the aromatic C-Cl and C-F bonds. A key observation would be the presence of an N-oxide functional group, which distinguishes it from Afatinib.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H Stretch | 3300-3500 |
| C=O Stretch (Amide) | 1630-1680 |
| C=C Stretch (Aromatic/Alkene) | 1450-1600 |
| N-O Stretch (N-oxide) | 1200-1350 |
| C-O Stretch (Ether) | 1000-1300 |
Formation Mechanisms and Degradation Pathways of Afatinib Impurity 2
Synthesis-Related Formation Pathways of Afatinib (B358) Impurity 2
The synthesis of afatinib is a multi-step process, and like many complex organic syntheses, it is prone to the formation of impurities. Afatinib Impurity 2 is noted as a by-product that can arise during these synthetic procedures. smolecule.com
By-product Generation during Afatinib Synthesis Processes (e.g., Amidation Step)
Impurities in afatinib can originate from various stages, including unreacted intermediates and by-products from coupling reactions. veeprho.com The final steps in many syntheses of afatinib involve an amidation reaction to attach the butenamide side chain. During this crucial step, the formation of impurities can occur. One of the key impurities that can be both a process and a degradation impurity is Intermediate-1, chemically known as N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine. syncsci.com The presence of such intermediates or their subsequent reactions can lead to the generation of various impurities.
Influence of Reaction Parameters on Afatinib Impurity 2 Formation
The formation of impurities during synthesis is highly dependent on the reaction conditions. Key parameters such as temperature, pH, the choice of reagents, solvents, and catalysts can significantly influence the impurity profile of the final product. smolecule.com For instance, the degradation of N,N-dimethylacetamide under acidic conditions, potentially caused by an excess of thionyl chloride and the presence of moisture, can lead to the formation of an acetamide (B32628) impurity. syncsci.com This highlights the critical need to control reaction parameters to minimize the generation of unwanted by-products.
A patented method for afatinib synthesis highlights the importance of controlling reaction temperature during the coupling reaction, which is conducted at 0°C to achieve high conversion rates. Subsequent purification steps, such as pH adjustment, are also crucial for removing unreacted intermediates and improving purity.
Identification of Precursors and Reaction Intermediates Leading to Impurity 2
The synthesis of afatinib and its impurities often starts from precursors like 4-fluoro-2-aminobenzoic acid. smolecule.com The synthetic route involves several key transformations, including cyclization to form the quinazoline (B50416) ring, nitration, substitution, reduction of the nitro group to an amine, and finally, condensation to add the side chain. smolecule.com During this sequence, various intermediates are formed. One significant intermediate that can also be a degradation product is N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine, referred to as Intermediate-1. syncsci.com This intermediate is a direct precursor in the final amidation step and, if not fully consumed or if it undergoes side reactions, can be a source of impurities in the final drug substance.
Degradation-Related Formation Pathways of Afatinib Impurity 2
Afatinib, like many complex molecules, is susceptible to degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation products, including Impurity 2, and to understand the drug's intrinsic stability. Current time information in Bangalore, IN.researchgate.netnih.gov
Forced Degradation Studies of Afatinib Yielding Impurity 2 under Stress Conditions
Forced degradation studies on afatinib have been conducted under a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines. researchgate.netjoac.info These studies help in identifying the circumstances under which degradation products are formed.
Here is a summary of findings from various forced degradation studies:
| Stress Condition | Observation | Degradation Products Formed | Reference |
| Acidic Hydrolysis | Afatinib shows degradation. In one study, treatment with 1.0N HCl at 70°C for 4 hours resulted in a major degradant. syncsci.com Another study reported two degradation products (AFA-DP1, AFA-DP2). joac.info A different study found 8.51% degradation in 0.1N HCl after 2 hours. ijpsjournal.com | Intermediate-1 was identified as a major degradant. syncsci.com | syncsci.comjoac.infoijpsjournal.com |
| Basic Hydrolysis | Afatinib is labile in alkaline conditions. researchgate.net Treatment with 0.5N NaOH at 70°C for 2 hours led to significant degradation. syncsci.com One study reported 62.48% degradation under alkaline conditions. researchgate.net Another showed 100% degradation in 0.1N NaOH after 2 hours. ijpsjournal.com A specific degradation impurity has been characterized under alkaline conditions. google.com | Hydroxy impurity and Intermediate-1 were observed. syncsci.com AFA-DP3 was identified in another study. joac.info | syncsci.comresearchgate.netjoac.infoijpsjournal.comgoogle.com |
| Oxidative Degradation | Afatinib is susceptible to oxidation. researchgate.net Treatment with hydrogen peroxide can lead to the formation of N-oxide impurities. medchemexpress.commedchemexpress.comtargetmol.com One study using 3% H2O2 for 2 hours showed 6.56% degradation. ijpsjournal.com Another study identified a specific degradation product, AFA-DP4, under peroxide conditions. joac.info | Afatinib N-Oxide is a known oxidative degradation product. medchemexpress.commedchemexpress.comtargetmol.com | joac.infoijpsjournal.comresearchgate.netmedchemexpress.commedchemexpress.comtargetmol.com |
| Thermal Degradation | Afatinib was found to be stable under thermal conditions in some studies. researchgate.netjoac.info However, thermal degradation can occur with excessive heat during storage. veeprho.com | Generally stable, but potential for degradation exists. | veeprho.comresearchgate.netjoac.info |
| Photolytic Degradation | Afatinib is labile under photolytic conditions when in a liquid state, with one study showing 7.67% degradation. researchgate.net It was found to be stable in the solid state. researchgate.net Another study reported only 0.34% degradation after 24 hours of photolytic exposure. ijpsjournal.com | Degradation occurs, particularly in solution. | researchgate.netijpsjournal.com |
Elucidation of Specific Chemical Degradation Mechanisms
The primary chemical degradation mechanisms for afatinib appear to be hydrolysis and oxidation. veeprho.comresearchgate.net
Hydrolysis: Under both acidic and basic conditions, the amide bond in the side chain of afatinib is susceptible to hydrolysis. This can lead to the cleavage of the (dimethylamino)but-2-enamide group, resulting in the formation of Intermediate-1 (N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine). syncsci.comjoac.info Another hydrolytic pathway involves a cyclization reaction of the 4-(dimethylamino)but-2-enamide side chain, leading to a major degradation product. tga.gov.au
Oxidation: The presence of nitrogen atoms in the quinazoline ring system and the dimethylamino group makes afatinib susceptible to oxidation. The formation of Afatinib N-Oxide is a well-documented oxidative degradation pathway. medchemexpress.commedchemexpress.comtargetmol.com This can occur when the drug substance is exposed to oxidizing agents or atmospheric oxygen.
Kinetic Analysis of Afatinib Impurity 2 Formation during Degradation
Forced degradation studies are instrumental in understanding the stability of pharmaceutical compounds like afatinib. These studies expose the drug to various stress conditions, including acid and base hydrolysis, oxidation, and photolysis, to identify potential degradation products and their formation kinetics. ijpsjournal.comsyncsci.com While specific kinetic data for the formation of Afatinib Impurity 2 is not extensively detailed in the provided search results, the general principles of degradation kinetics of afatinib provide a framework for understanding its formation.
Afatinib has been shown to be unstable under several stress conditions, leading to the formation of various degradation products. researchgate.net The formation of impurities is a time and temperature-dependent process. nih.gov For instance, in one study, afatinib was found to be particularly labile in alkaline conditions, showing significant degradation. researchgate.net Another study highlighted that the 4-(dimethylamino)but-2-enamide functional group in afatinib is sensitive to moisture, leading to a hydrolytic cyclisation product. tga.gov.au
A case study on an afatinib drug product detected the formation of N-nitrosodimethylamine (NDMA) over time, which was dependent on temperature and the presence of nitrites. nih.gov This indicates that the degradation of afatinib can lead to the formation of reactive intermediates, such as dimethylamine (B145610) (DMA), which can then react with other substances present in the formulation. nih.gov
The rate of formation of degradation products like Afatinib Impurity 2 would likely follow a specific kinetic model, which can be determined by monitoring the concentration of the impurity over time under controlled degradation conditions. This type of analysis is crucial for establishing the shelf-life and storage conditions for the drug product.
Isolation and Purification Methodologies for Mechanistic Studies
To conduct detailed mechanistic studies on the formation and biological impact of Afatinib Impurity 2, its isolation and purification from the drug substance or degradation mixtures are essential. syncsci.comresearchgate.net High-performance liquid chromatography (HPLC) is a primary technique for both the separation and isolation of afatinib and its impurities. syncsci.comresearchgate.netwjpls.org
Isolation:
Preparative HPLC is a key method used to isolate major degradation products of afatinib. researchgate.net In one study, two major degradation products, designated DP2 and DP3, were successfully isolated using this technique, allowing for their subsequent structural confirmation by NMR. researchgate.net The development of a robust HPLC method with adequate separation of the parent drug from its impurities is the first critical step. researchgate.net Chromatographic conditions, such as the choice of column (e.g., C18), mobile phase composition, and detection wavelength, are optimized to achieve the desired separation. ijpsjournal.comresearchgate.netijpsjournal.com
Purification:
Once isolated, the impurity may require further purification to remove any co-eluting substances. Recrystallization is a common method for purifying solid compounds. For afatinib, various solvent systems have been explored for purification and recrystallization, including mixtures of alcohols (methanol, ethanol, isopropanol) and acetone, followed by the addition of an anti-solvent like methyl tert-butyl ether (MTBE). google.comgoogle.compatsnap.com These methods have been shown to effectively remove process-related and degradation impurities, yielding high-purity afatinib. google.comgoogle.com The choice of solvents is critical and is based on the solubility characteristics of both afatinib and the impurity .
The following table summarizes the analytical techniques and methodologies relevant to the study of Afatinib Impurity 2:
| Methodology | Purpose | Key Parameters/Techniques | Reference |
| Forced Degradation Studies | To induce the formation of degradation products for identification and kinetic analysis. | Acid hydrolysis, alkaline hydrolysis, oxidation, photolysis. | ijpsjournal.comsyncsci.comresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of afatinib and its impurities. | C18 column, gradient elution, UV detection. | ijpsjournal.comresearchgate.netwjpls.orgijpsjournal.com |
| Preparative HPLC | Isolation of specific impurities in larger quantities for structural elucidation. | Optimized mobile phase and column for scaling up the separation. | researchgate.net |
| Recrystallization | Purification of the isolated impurity or the bulk drug. | Solvent systems such as alcohol/acetone and methyl tert-butyl ether. | google.comgoogle.compatsnap.com |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of isolated impurities. | ¹H and ¹³C NMR experiments. | researchgate.net |
| Mass Spectrometry (MS) | Identification and characterization of impurities. | LC-Q-TOF/MS/MS for accurate mass measurement and fragmentation analysis. | researchgate.net |
A comprehensive impurity profile study is crucial to identify and characterize all unknown impurities present at levels above 0.05%. syncsci.com The isolation and characterization of these impurities, including Afatinib Impurity 2, are vital for ensuring the quality, safety, and efficacy of the final drug product. syncsci.com
Analytical Methodologies for Afatinib Impurity 2 Profiling and Quantification
Chromatographic Separation Techniques for Afatinib (B358) Impurity 2
Chromatographic techniques form the cornerstone of impurity profiling in pharmaceutical manufacturing. For Afatinib Impurity 2, which is identified chemically as 4-((3-Chloro-4-fluorophenyl)amino)-6-nitroquinazolin-7-ol, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are utilized to achieve effective separation from the parent drug and other related substances. synzeal.comclearsynth.com
Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Speed and Efficiency
UPLC technology offers significant advantages over traditional HPLC for impurity analysis, primarily through enhanced speed, resolution, and sensitivity. By using columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to much shorter run times and improved efficiency.
A stability-indicating UPLC method was developed to separate afatinib from five known impurities with a total run time of just 12 minutes. researchgate.net This rapid method demonstrated a limit of quantification (LOQ) for the impurities in the range of 0.02 to 0.05 ppm, highlighting its high sensitivity. researchgate.net Another UPLC method used an isocratic system with a run time of 4 minutes for the analysis of afatinib. researchgate.net The enhanced speed of UPLC does not compromise accuracy or precision, with recovery values typically falling within the 96.9% to 101.8% range. researchgate.net
Hyphenated Techniques for Identification and Quantification
While chromatography is used for separation, hyphenated techniques, particularly those involving mass spectrometry, are indispensable for the structural confirmation and sensitive quantification of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Selective Detection and Structural Confirmation
LC-MS/MS is a powerful tool for the definitive identification of unknown impurities. syncsci.com In the process development of afatinib, the structure of a new impurity was initially proposed based on its liquid chromatograph-mass spectrometer (LC-MS)/MS data before being confirmed through synthesis and spectroscopic analysis like NMR. syncsci.com
The technique works by separating compounds with LC, ionizing them, and then detecting them with a mass spectrometer. The mass spectrometer can provide the molecular weight of the impurity from the parent ion (MS) and structural information from fragmentation patterns (MS/MS). For instance, in the analysis of afatinib-related substances, one study reported the protonated molecular mass of a hydroxy impurity at m/z 459.2 (M+H) and an N-oxide impurity at m/z 524.2 (M+Na). syncsci.comscispace.com This level of detail is crucial for confirming the identity of trace-level impurities like Afatinib Impurity 2. syncsci.com Furthermore, LC-MS/MS methods are developed for highly sensitive quantification, with a reported lower limit of quantification for afatinib as low as 1.29 ng/mL. researchgate.net
Table 2: LC-MS/MS Parameters for Analysis of Afatinib and Related Compounds researchgate.net
| Parameter | Description |
|---|---|
| Chromatography | Reversed-phase Luna®-PFP column (50 mm × 2.0 mm; 3.0 µm) |
| Mobile Phase | Isocratic elution with acetonitrile-water (40:60, v/v) containing 10 mM ammonium (B1175870) formate (B1220265) (pH 4.5) |
| Ionization Mode | Electrospray Ionization (ESI) in Positive Ion Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linear Range | 0.5-500 ng mL-1 |
| Lower Limit of Detection | 0.42 ng mL-1 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of volatile and thermally stable compounds. However, for a non-volatile and complex molecule like Afatinib Impurity 2, which has a high molecular weight, GC-MS is not a suitable analytical method for direct analysis. synzeal.comscispace.com The high temperatures required for volatilization in the GC inlet would likely cause the impurity to degrade rather than enter the gas phase intact.
Therefore, analytical methods for profiling and quantifying Afatinib Impurity 2 and other related substances rely exclusively on liquid chromatography-based techniques. While GC-MS is essential in pharmaceutical analysis for other purposes, such as quantifying residual solvents from the manufacturing process, it is not applicable to the characterization of non-volatile related substance impurities like Afatinib Impurity 2.
Spectroscopic Quantification Methods
Spectroscopic methods are instrumental in the quantitative analysis of pharmaceutical compounds and their impurities. These techniques rely on the interaction of electromagnetic radiation with the analyte to determine its concentration.
UV-Visible Spectroscopy Applications for Purity Assessment and Quantification
UV-Visible spectroscopy is a widely utilized technique for the purity assessment and quantification of pharmaceutical substances, including the analysis of impurities like Afatinib Impurity 2. digimat.in The principle of this method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. digimat.in
For the analysis of Afatinib and its related substances, UV-Visible spectroscopy serves as a simple, cost-effective, and rapid analytical tool. researchgate.net The method typically involves scanning a solution of the substance over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). iajps.comscribd.com Different analytical methods have reported various λmax values for the parent compound, Afatinib, such as 246 nm in a sodium citrate (B86180) and water solvent, 256 nm in methanol, and 337 nm under other conditions. iajps.comscribd.comijpsjournal.commdpi.com
For quantification, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the predetermined λmax. This curve establishes a linear relationship between absorbance and concentration. iajps.comresearchgate.net The concentration of the impurity in a test sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While specific UV-Vis methods are developed for the parent drug, the same principles are applied to develop methods for quantifying known impurities like Afatinib Impurity 2.
Analytical Method Validation for Afatinib Impurity 2 Determination
The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. As per International Council for Harmonisation (ICH) guidelines, methods for quantifying impurities must be validated to ensure their reliability, accuracy, and precision. researchgate.netresearchgate.netsyncsci.com This validation encompasses several key parameters.
Specificity and Selectivity Studies, including Forced Degradation Samples
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. ijpsjournal.com For impurity analysis, this ensures that the signal measured for Afatinib Impurity 2 is free from interference from the active pharmaceutical ingredient (API), Afatinib, and any other related substances.
A crucial component of specificity testing is conducting forced degradation studies. researchgate.netresearchgate.net In these studies, the drug substance is subjected to stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to produce potential degradation products. ijpsjournal.comijpsjournal.com The analytical method must be able to effectively separate the main drug peak from the peaks of all impurities and degradation products formed. researchgate.net A well-developed, stability-indicating method will show no co-elution of degradation peaks with the analyte or known impurities. researchgate.net
Table 1: Example of Forced Degradation Study Results for Afatinib
This table illustrates typical results from a forced degradation study on the parent compound, Afatinib, demonstrating the extent of degradation under various stress conditions. A validated method must be able to resolve the intact drug from all formed degradants.
| Stress Condition | % Degradation of Afatinib |
|---|---|
| Alkali Hydrolysis (0.1 N NaOH, 1 hr) | 100.0% |
| Acid Hydrolysis (0.1 N HCl, 1 hr) | 8.51% |
| Oxidation (3% H₂O₂, 1 hr) | 6.56% |
| Neutral Hydrolysis (Water, 2 hr) | 0.89% |
| Photolytic Degradation (24 hrs) | 0.34% |
Data sourced from a study on Afatinib, demonstrating method specificity. ijpsjournal.com
Linearity, Range, Accuracy, and Precision Evaluations
These parameters are fundamental to validating the quantitative performance of an analytical method for Afatinib Impurity 2.
Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is typically evaluated by analyzing a series of dilutions of the impurity standard. The results are often assessed by the correlation coefficient (r²), which should ideally be close to 0.999. iajps.comresearchgate.net The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. For Afatinib analysis, linear ranges such as 5-25 µg/mL and 10-50 µg/mL have been reported. iajps.comijpsjournal.comijpsjournal.com
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the impurity standard is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, 120%). researchgate.netijpsjournal.com The percentage of the impurity that is recovered is then calculated. High recovery rates, such as 99.03% to 100.26%, indicate an accurate method. iajps.comresearchgate.netresearchgate.net
Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or different equipment. For impurity analysis, the %RSD should be very low, typically less than 2%, to prove the method is precise. iajps.comscribd.comresearchgate.net
Table 2: Summary of Typical Validation Parameters for Afatinib Analytical Methods
This table provides examples of validation results from studies on Afatinib, which are representative of the performance characteristics required for a method intended to quantify Afatinib Impurity 2.
| Validation Parameter | Typical Result/Range | Citation |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | iajps.comresearchgate.net |
| Accuracy (% Recovery) | 96.9% - 101.8% | researchgate.net |
| Precision (% RSD) | < 0.3% | iajps.comresearchgate.net |
These values, while from Afatinib studies, exemplify the targets for an Afatinib Impurity 2 method validation.
Limits of Detection (LOD) and Quantification (LOQ) Determination at Trace Levels
For any impurity analysis, establishing the limits of detection and quantification is essential.
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of accuracy and precision.
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.
These values are critical as they define the sensitivity of the method for trace impurities. The determination is often based on the signal-to-noise ratio, where the LOD is typically a ratio of 3:1 and the LOQ is 10:1. sdiarticle4.com Highly sensitive methods, such as UPLC, can achieve very low LOQ values, sometimes in the range of 0.02 to 0.05 ppm for Afatinib and its impurities, demonstrating their suitability for trace-level analysis. researchgate.net
Table 3: Examples of Reported LOD and LOQ Values for Afatinib and its Impurities
| Method Type | Analyte | LOD | LOQ | Citation |
|---|---|---|---|---|
| UV-Spectroscopy | Afatinib | 0.080 µg/mL | 0.24 µg/mL | iajps.comresearchgate.net |
| UPLC | Afatinib and its impurities | - | 0.02 - 0.05 ppm | researchgate.net |
Robustness and System Suitability Testing
Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. iajps.comresearchgate.net This provides an indication of its reliability during normal usage. Typical parameters that are varied include the pH of the mobile phase, mobile phase composition, flow rate, and column temperature. researchgate.netijpsjournal.com The method is considered robust if the results, often measured by %RSD, remain within acceptable limits (e.g., <2%) despite these changes. iajps.comijpsjournal.com
System Suitability: System suitability tests are an integral part of many analytical procedures. They are performed before the analysis of any samples to verify that the chromatographic system is adequate for the intended analysis. researchgate.net Key parameters include the tailing factor, theoretical plates, and resolution between adjacent peaks. These tests ensure that the system's performance meets the criteria set during method validation.
Table 4: Example of Parameters Varied During Robustness Testing
| Parameter | Variation |
|---|---|
| Flow Rate | ± 0.1 to 0.2 mL/min |
| Mobile Phase Composition | ± 1% to 5% |
| Column Temperature | ± 5°C |
| Wavelength | ± 1 to 2 nm |
Based on typical robustness studies for HPLC/UPLC methods. researchgate.netresearchgate.netijpsjournal.com
Process Development and Control Strategies for Minimizing Afatinib Impurity 2
Process Chemistry Optimization for Impurity 2 Reduction in Afatinib (B358) Synthesis
The core of impurity control lies in understanding and optimizing the reaction chemistry. The formation of Afatinib Impurity 2 is intrinsically linked to a key step in the synthesis pathway of Afatinib, where a fluoro group at the 7-position of a quinazoline (B50416) intermediate is displaced.
A common synthetic route for Afatinib involves the reaction of 4-[(3-chloro-4-fluorophenyl) amino]-6-nitro-7-fluoro quinazoline with (S)-(+)-3-hydroxytetrahydrofuran in the presence of a base. syncsci.com Afatinib Impurity 2, which features a hydroxyl group at the 7-position instead of the desired tetrahydrofuranyloxy group, is a potential by-product of this reaction. Its formation can be attributed to the hydrolysis of the 7-fluoro group on the quinazoline ring, either from the starting material or through an incomplete substitution reaction.
Minimizing the formation of Afatinib Impurity 2 requires a focus on preventing the hydrolysis of the fluoro-quinazoline intermediate and driving the desired etherification reaction to completion. researchgate.net
Key strategies include:
Control of Raw Materials: The quality of the starting materials is paramount. The fluoro-quinazoline intermediate must be of high purity. Most critically, the (S)-(+)-3-hydroxytetrahydrofuran reagent and the reaction solvents must have a strictly controlled low water content to prevent hydrolysis.
Reaction Stoichiometry: Using a slight excess of (S)-(+)-3-hydroxytetrahydrofuran can help ensure the complete consumption of the fluoro-quinazoline intermediate, thereby reducing the opportunity for side reactions.
Efficient Base Selection: The choice and quantity of the base are critical for activating the hydroxyl group of the tetrahydrofuran (B95107) reagent. A strong, non-nucleophilic base like potassium tert-butoxide is often employed to facilitate the substitution reaction efficiently. syncsci.com Incomplete deprotonation can lead to a sluggish reaction and increased potential for impurity formation.
Fine-tuning reaction parameters is crucial for maximizing the yield of the desired product while minimizing by-products. nih.gov
Solvent Selection: The choice of solvent is a critical factor. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are generally preferred for this type of nucleophilic substitution reaction. scispace.com These solvents can dissolve the reactants and facilitate the desired reaction pathway while minimizing the potential for hydrolysis, unlike protic solvents. It is also crucial to ensure the solvent itself is not a source of reactive impurities. For instance, in other stages of Afatinib synthesis, trace amounts of acetic acid in the solvent N,N-dimethylacetamide were identified as the source of a different process impurity. scispace.com This highlights the need for rigorous solvent quality control.
Temperature and Reaction Time: The reaction temperature must be carefully optimized to ensure a sufficient reaction rate without causing degradation of reactants or products. Monitoring the reaction progress over time using in-process controls helps determine the optimal reaction endpoint, ensuring completion and preventing the formation of impurities due to prolonged reaction times or excessive heat.
The table below summarizes the key parameters and their optimized states for reducing Afatinib Impurity 2.
| Parameter | Objective | Optimized Strategy | Rationale |
| Water Content | Minimize hydrolysis | Use anhydrous solvents and reagents; control process environment. | Prevents the formation of the 7-hydroxy by-product (Impurity 2). |
| Base | Complete reaction | Use of a strong, non-nucleophilic base (e.g., potassium tert-butoxide). syncsci.com | Ensures efficient deprotonation of the alcohol to drive the substitution. |
| Temperature | Balance rate and stability | Optimize for the fastest reaction rate without causing degradation. | Avoids side reactions and product degradation. |
| Solvent | Facilitate reaction | Select a polar aprotic solvent (e.g., DMF, NMP). scispace.com | Provides good solubility and favors the desired SNAr reaction mechanism. |
Application of Quality by Design (QbD) Principles for Impurity Control
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. celonpharma.comnih.gov Applying QbD principles is essential for robustly controlling impurities like Afatinib Impurity 2.
A crucial first step in the QbD approach is to identify and assess the risks associated with the formation of impurities. celonpharma.com For Afatinib Impurity 2, a risk assessment methodology such as Failure Mode and Effects Analysis (FMEA) can be employed. This involves identifying potential process parameters that could impact the formation of this impurity and evaluating the severity, probability of occurrence, and detectability of each failure mode.
The following table provides a simplified risk assessment for the generation of Afatinib Impurity 2.
| Potential Failure Mode (Cause) | Potential Effect | Severity | Occurrence | Detectability | Risk Priority Number (RPN) | Potential Mitigation |
| High water content in solvent/reagents | Increased formation of Impurity 2 | High | Medium | High | High | Implement stringent controls on raw material moisture content. |
| Insufficient amount of base | Incomplete reaction, leaving unreacted starting material | High | Low | High | Medium | Optimize and control stoichiometry of the base. |
| Non-optimal reaction temperature | Sluggish reaction or degradation | Medium | Medium | High | Medium | Define and validate the optimal temperature range. |
| Impure starting materials | Introduction of competing reactants | High | Low | High | Medium | Enforce strict specifications for all raw materials. |
This risk assessment helps to prioritize process parameters that require further investigation and tighter control.
Based on the risk assessment, a "design space" can be developed. The design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. pqri.org
Design Space: To establish a design space for the control of Afatinib Impurity 2, Design of Experiments (DoE) can be utilized. veeprho.com This involves systematically varying critical process parameters (CPPs) identified in the risk assessment—such as temperature, reaction time, and molar ratios of reactants—to understand their impact on the formation of Impurity 2. The results are used to define a range for each parameter within which the impurity is consistently maintained below the required threshold (e.g., <0.10%). syncsci.com
Control Strategy: The control strategy is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. nih.gov For Afatinib Impurity 2, the control strategy would include:
Input Material Control: Strict specifications for the water content of solvents and reagents.
Process Parameter Control: Operating the reaction within the established design space for temperature, pressure, and addition rates.
In-Process Controls (IPCs): Regular monitoring of the reaction to ensure it proceeds as expected (discussed in the next section).
In-Process Control (IPC) and Monitoring Strategies for Afatinib Impurity 2
In-process controls are checks performed during production to monitor and, if necessary, adjust the process to ensure the intermediate or final API conforms to its specifications. contractpharma.compharmuni.com A robust IPC strategy is vital for the real-time monitoring of Afatinib Impurity 2.
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for this purpose. researchgate.net An effective and sensitive HPLC method can separate and quantify Afatinib, its intermediates, and all related impurities, including Impurity 2, in a single run. syncsci.comscispace.com
The IPC strategy would involve:
Baseline Sampling: Analyzing the reaction mixture before the reaction begins to confirm the quality of starting materials.
In-Process Monitoring: Taking samples at regular intervals during the reaction to track the consumption of the fluoro-quinazoline intermediate and the formation of the desired product. This monitoring also quantifies the level of Afatinib Impurity 2, ensuring it remains within acceptable limits.
Endpoint Determination: Using IPC results to confirm the reaction has reached completion, signaling that the process can move to the next stage.
The table below outlines a typical IPC monitoring plan using HPLC.
| IPC Checkpoint | Parameter Monitored | Acceptance Criteria | Action if Deviated |
| Start of Reaction (T=0) | Purity of starting materials | Conforms to specification | Do not proceed; quarantine materials. |
| Mid-Reaction (e.g., T=2h, 4h) | % conversion of starting material; % level of Impurity 2 | >X% conversion; Impurity 2 < Y% | Continue monitoring; investigate deviation. |
| End of Reaction | % remaining starting material; % level of Impurity 2 | Starting material < 0.5%; Impurity 2 < 0.10% | Quench reaction; proceed to workup. If not met, investigate cause. |
By implementing these comprehensive process development and control strategies, manufacturers can effectively and consistently minimize the formation of Afatinib Impurity 2, ensuring the final API meets the stringent quality standards required for pharmaceuticals.
Purification Techniques for Afatinib to Reduce Impurity 2 Levels
The control and minimization of process-related impurities are critical aspects of active pharmaceutical ingredient (API) manufacturing. In the synthesis of Afatinib, the presence of impurities such as Afatinib Impurity 2 necessitates robust purification strategies to ensure the final product meets the stringent purity requirements set by regulatory authorities. Afatinib Impurity 2, identified as 4-((3-Chloro-4-fluorophenyl)amino)-6-nitroquinazolin-7-ol, is a key intermediate or potential byproduct in several synthetic routes. Its structural difference from the final Afatinib molecule, primarily the presence of a nitro group instead of the substituted amino side-chain, allows for effective removal using standard and advanced purification techniques. The selection of a purification method is often a balance between achieving the desired purity, maximizing yield, and ensuring economic viability for large-scale production.
Preparative Chromatography and Crystallization Approaches
For the removal of Afatinib Impurity 2 and other related substances from crude Afatinib, preparative chromatography and crystallization are the most powerful and widely employed techniques. These methods leverage the differences in physicochemical properties, such as polarity and solubility, between Afatinib and the impurity.
Preparative Chromatography
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution purification technique that can effectively separate compounds with very similar structures. While specific preparative methods targeting only Afatinib Impurity 2 are not extensively detailed in public literature, the principles can be derived from published analytical HPLC methods used for impurity profiling of Afatinib. syncsci.com Analytical methods have demonstrated the successful separation of Afatinib from its various process and degradation impurities, confirming the viability of chromatography for this purpose. patsnap.com
A typical preparative reversed-phase HPLC method would involve:
Stationary Phase : A high-capacity octadecyl silane (B1218182) (C18) bonded silica (B1680970) gel column.
Mobile Phase : A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode to optimize separation. syncsci.com
This technique is capable of yielding Afatinib of very high purity (often >99.5%). However, due to the high cost of solvents, columns, and equipment, and the complexity of scaling up, preparative chromatography is more commonly used for producing reference standards or for polishing steps where very high purity is required, rather than for bulk commercial production. google.com
Crystallization Approaches
Crystallization is the most common and economically favorable method for purifying APIs on an industrial scale. This technique exploits the solubility differences between the API and its impurities in a selected solvent or mixture of solvents. A well-designed crystallization process can effectively purge a wide range of impurities in a single step.
A patented process for the purification of Afatinib provides a specific example of a crystallization approach that effectively reduces impurity levels. google.com This method involves dissolving the crude Afatinib product in a mixed solvent system and then inducing crystallization by adding an anti-solvent. This process has been shown to reduce the maximum content of any single impurity to below 0.1wt% and the total impurity content to less than 1.0wt%. google.com
The key steps and parameters of this crystallization process are detailed in the table below.
Table 1: Crystallization Process Parameters for Afatinib Purification
| Step | Parameter | Description | Reported Outcome |
|---|---|---|---|
| 1. Dissolution | Solvent System | A mixed solvent of an alcohol (e.g., methanol, ethanol, or isopropanol) and acetone. | Crude Afatinib is completely dissolved upon heating and stirring. |
| 2. Anti-Solvent Addition | Anti-Solvent | Methyl tertiary butyl ether (MTBE) is added to the solution while maintaining the temperature. | The addition of MTBE reduces the solubility of Afatinib, preparing the system for precipitation. |
| 3. Crystallization | Cooling Profile | The mixture is cooled to a temperature between 20-30°C to induce crystal formation. | Controlled cooling allows for the formation of pure Afatinib crystals, leaving impurities behind in the solvent (mother liquor). |
This crystallization method is highly effective for industrial application due to its simplicity, scalability, and efficiency in removing impurities, ensuring that the final Afatinib product is suitable for pharmaceutical use. google.com
Isolation and Reference Standard Development for Afatinib Impurity 2
Methodologies for the Isolation of Afatinib (B358) Impurity 2 from Complex Matrices
The isolation of impurities from a reaction mixture or a final API is often a challenging task due to their low concentration and structural similarity to the main compound. The process involves separating the target impurity from the API, other impurities, and residual starting materials or reagents.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual components from a complex mixture. In the context of afatinib and its impurities, several studies have demonstrated the utility of reversed-phase HPLC for their separation. syncsci.comresearchgate.net
Research on the degradation of afatinib has led to the development of HPLC methods capable of separating various degradation products. researchgate.net For instance, a study on afatinib dimaleate subjected to stress conditions (hydrolytic, oxidative, thermal, and photolytic) utilized an Agilent Eclipse plus C18 column (150 × 4.6 mm, 5 μ) with a gradient elution of ammonium (B1175870) acetate (B1210297) buffer and an organic modifier to separate the degradation products. researchgate.net While this study focused on characterizing multiple degradation products, the principles can be adapted for the specific isolation of Afatinib Impurity 2.
For the preparative isolation of Afatinib Impurity 2, a similar reversed-phase HPLC approach would be employed. The process typically involves:
Method Development and Optimization: An analytical scale HPLC method is first developed to achieve optimal separation between afatinib and Afatinib Impurity 2. Key parameters that are optimized include the stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile (B52724), methanol, water), pH, and buffer type and concentration.
Scale-Up: The optimized analytical method is then scaled up to a preparative scale. This involves using a larger column with the same stationary phase and proportionally increasing the flow rate. The goal is to maximize the loading capacity while maintaining the resolution achieved at the analytical scale.
Fraction Collection: As the separated components elute from the preparative column, a fraction collector is used to collect the portion of the eluent containing the purified Afatinib Impurity 2.
Post-Purification Processing: The collected fractions, which are typically dilute solutions of the impurity in the mobile phase, are then processed to isolate the pure compound. This often involves evaporation of the solvent under reduced pressure.
A study on the separation of afatinib and its five known impurities utilized an Acquity UPLC HSS PFP column (100*2.1 mm, 1.8 µm) with a mobile phase of 0.1% v/v formic acid in water and acetonitrile. researchgate.netindiandrugsonline.org This method, with a run time of 12 minutes, demonstrates the potential for efficient separation that could be adapted for preparative purposes. researchgate.netindiandrugsonline.org
Table 1: Illustrative Preparative HPLC Parameters for Impurity Isolation
| Parameter | Condition |
| Column | Reversed-Phase C18, e.g., 250 x 21.2 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 20 mL/min |
| Detection | UV at 258 nm |
| Loading | Concentrated solution of crude afatinib containing Impurity 2 |
Crystallization is a common and effective method for the purification of chemical compounds. For impurities that are present in sufficient quantities, crystallization can be a viable alternative or a complementary step to chromatography. A patent for the purification of afatinib describes a process where the crude product is dissolved in a mixture of an alcohol and acetone, heated, and then an anti-solvent (methyl tertiary butyl ether) is added to induce crystallization. google.com This process is designed to purify the main component, afatinib, but similar principles can be applied to purify an impurity if it can be selectively crystallized from a solution.
The steps for purifying Afatinib Impurity 2 via crystallization could involve:
Solvent Selection: Identifying a suitable solvent or solvent system in which the impurity has high solubility at elevated temperatures and low solubility at room temperature or below.
Dissolution: Dissolving the impure material (which could be a fraction enriched with the impurity from a previous chromatographic step) in the chosen solvent at an elevated temperature.
Cooling and Precipitation: Slowly cooling the solution to allow for the formation of crystals of the pure impurity.
Filtration and Drying: Collecting the crystals by filtration and drying them to remove any residual solvent.
For quinazoline (B50416) derivatives, purification by column chromatography on silica (B1680970) gel is also a widely used technique. researchgate.net This normal-phase chromatography can be effective in separating compounds with different polarities.
Preparation and Characterization of Certified Reference Standards for Analytical Use
Certified Reference Standards (CRSs) are highly characterized and pure substances that are used as a benchmark for analytical measurements. The availability of a CRS for Afatinib Impurity 2 is essential for the accurate quantification of this impurity in afatinib drug substance and drug products. synzeal.com
The preparation of a CRS for Afatinib Impurity 2 involves its synthesis or isolation, followed by a rigorous characterization and certification process. A patent describes a general method for preparing afatinib impurity compounds with a purity of up to 98% or more, which can then be used as standard items or reference substances.
The certification of a reference standard requires a thorough assessment of its purity and stability.
Purity Assessment: The purity of the Afatinib Impurity 2 reference standard is determined using a combination of analytical techniques. A high-purity reference standard is crucial for the accuracy of analytical methods.
Chromatographic Purity: HPLC is the primary method for assessing the purity of a reference standard. A stability-indicating HPLC method is used to separate the main component from any related impurities. The purity is typically expressed as a percentage area of the main peak relative to the total area of all peaks. For afatinib and its impurities, methods have been developed that can achieve good separation and sensitivity, with limits of quantification (LOQ) in the range of 0.02 ppm to 0.05 ppm. researchgate.netindiandrugsonline.org
Mass Spectrometry (MS): Confirms the identity of the impurity and can help in identifying any co-eluting impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound and to detect the presence of any structural isomers or other impurities.
Residual Solvents: Gas Chromatography (GC) is often used to determine the content of residual solvents from the synthesis or purification process.
Water Content: Karl Fischer titration is used to determine the water content.
Inorganic Impurities: Techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) can be used to determine the content of inorganic impurities.
Stability Assessment: Stability studies are performed to determine the appropriate storage conditions and re-test date for the reference standard. These studies involve storing the reference standard under various conditions (e.g., different temperatures and humidity levels) and monitoring its purity over time using a stability-indicating HPLC method.
A validated stability-indicating UPLC method for afatinib and its impurities demonstrated that the method was able to separate degradation products formed under stress conditions such as hydrolysis, oxidation, thermal, and photolytic stress. researchgate.netindiandrugsonline.org Such a method would be suitable for monitoring the stability of the Afatinib Impurity 2 reference standard. The results of these stability studies are used to establish the shelf life and recommended storage conditions to ensure the integrity of the reference standard until its expiry.
Regulatory Science and Pharmaceutical Quality Implications of Afatinib Impurity 2
Scientific Basis for Establishing Impurity Thresholds and Acceptance Criteria for Afatinib (B358) Impurity 2
A primary consideration is the toxicological profile of the impurity. For impurities that are not genotoxic, their qualification is often based on their levels in batches of the drug substance used in non-clinical and clinical studies. kobia.kr The principle is that the levels of impurities present in these safety and clinical trial batches are considered qualified. kobia.kr However, if an impurity is suspected or known to be unusually potent or toxic, lower thresholds for qualification may be warranted. ich.org
The process capability of the manufacturing process also plays a significant role. Understanding the chemical reactions involved in the synthesis of afatinib, including potential side reactions and degradation pathways, is crucial for identifying and controlling impurities like Afatinib Impurity 2. ich.orgsyncsci.com The summary of actual and potential impurities is based on a scientific appraisal of the synthesis, purification, and storage of the new drug substance. ich.org This knowledge allows for the development of a robust manufacturing process that minimizes the formation of this impurity to a level that is consistently below the established acceptance criteria.
The stability of the drug substance and drug product under various conditions is another key factor. Forced degradation studies, as outlined by ICH guidelines, help to identify potential degradation products, including Afatinib Impurity 2. syncsci.com These studies provide valuable information on the degradation pathways and help in setting appropriate specifications for the drug product throughout its shelf life.
Ultimately, the acceptance criteria for Afatinib Impurity 2 are set to ensure that the impurity level in the final drug product is safe for patient consumption and does not adversely affect the product's efficacy or stability. This involves a balance between what is scientifically sound from a safety perspective and what is achievable and controllable from a manufacturing standpoint.
Interpretation and Application of International Conference on Harmonisation (ICH) Guidelines (e.g., Q3A, Q3B, Q1A) to Impurity 2 Control
The control of Afatinib Impurity 2 is governed by the principles outlined in the International Conference on Harmonisation (ICH) guidelines, which provide a framework for ensuring the quality of pharmaceutical products. Specifically, ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products are directly applicable. ich.orgich.org
ICH Q3A(R2): Impurities in New Drug Substances
This guideline establishes thresholds for reporting, identifying, and qualifying impurities in the drug substance. ich.org
Reporting Threshold: This is the level above which an impurity must be reported in the drug substance specification.
Identification Threshold: If an impurity exceeds this threshold, its structure must be elucidated. ich.org For Afatinib Impurity 2, its chemical structure is known as 4-((3-Chloro-4-fluorophenyl)amino)-6-nitroquinazolin-7-ol. synzeal.com
Qualification Threshold: This is the level above which an impurity must be justified from a safety perspective. ich.org Qualification involves acquiring and evaluating data to establish the biological safety of the impurity at the specified level. kobia.kr
The application of ICH Q3A(R2) to Afatinib Impurity 2 involves a thorough assessment of its levels in different batches of the afatinib drug substance. If the level of Impurity 2 is consistently below the identification and qualification thresholds, no further action may be needed. However, if it exceeds these thresholds, a comprehensive qualification process is required.
ICH Q3B(R2): Impurities in New Drug Products
This guideline focuses on impurities that are degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system. ich.org
Thresholds: Similar to ICH Q3A, Q3B provides reporting, identification, and qualification thresholds for degradation products in the drug product. veeprho.com These thresholds are often dependent on the maximum daily dose of the drug. veeprho.com
Stability Studies: The guideline emphasizes the importance of stability studies (as per ICH Q1A) to monitor the levels of degradation products over the shelf life of the drug product.
For Afatinib Impurity 2, if it is identified as a degradation product, its levels must be monitored during stability testing of the afatinib drug product. The acceptance criteria for the drug product specification will be set based on the qualification of this impurity and its observed levels during stability studies.
ICH Q1A: Stability Testing of New Drug Substances and Products
This guideline provides a framework for conducting stability studies to establish a re-test period for the drug substance and a shelf life for the drug product. The data from these studies are crucial for understanding the degradation profile of afatinib and the formation of impurities like Afatinib Impurity 2 over time and under various environmental conditions.
The interpretation and application of these ICH guidelines ensure a systematic and scientifically sound approach to controlling Afatinib Impurity 2, thereby safeguarding the quality and safety of the final afatinib product.
Impact of Afatinib Impurity 2 on Overall Drug Substance and Drug Product Quality Attributes
Impact on Drug Substance Quality:
Purity Profile: The presence of Afatinib Impurity 2 directly affects the purity profile of the afatinib drug substance. A higher level of this impurity indicates a less pure active pharmaceutical ingredient (API).
Stability: The formation of Afatinib Impurity 2 as a degradation product can indicate instability of the drug substance under certain storage conditions. This can impact the re-test period and storage recommendations for the API.
Physical and Chemical Properties: While the specific impact of Afatinib Impurity 2 on the physical and chemical properties of afatinib is not detailed in the provided search results, impurities can potentially alter properties such as solubility, melting point, and crystal form, which are important for downstream processing.
Impact on Drug Product Quality:
Safety and Efficacy: The primary concern with any impurity is its potential to cause adverse effects or reduce the therapeutic efficacy of the drug. The qualification of impurities is essential to ensure they are present at safe levels. daicelpharmastandards.com
Stability and Shelf Life: If Afatinib Impurity 2 is a degradation product, its formation can limit the shelf life of the final drug product. Stability studies are crucial to monitor its levels and ensure they remain within the acceptable limits throughout the product's expiry period.
Appearance and Physical Characteristics: In some cases, impurities can affect the physical appearance of the drug product, such as its color or the presence of visible particulates.
Manufacturing Process: The need to control the level of Afatinib Impurity 2 can influence the manufacturing process of the drug product, potentially requiring additional purification steps or tighter process controls.
The control of Afatinib Impurity 2 is therefore integral to maintaining the consistent quality, safety, and efficacy of the afatinib drug substance and the final drug product. syncsci.com
Strategies for Controlling Potential Genotoxic Impurities (if Afatinib Impurity 2 is classified as such)
While the available information suggests that a single impurity in afatinib, which was initially identified as potentially genotoxic in silico, was ultimately treated as a non-genotoxic impurity based on a weight of evidence approach, it is crucial to have strategies in place for controlling genotoxic impurities (GTIs). fda.gov If Afatinib Impurity 2 were to be classified as a genotoxic impurity, the following control strategies, based on the principles of ICH M7, would be applicable.
Genotoxic impurities have the potential to damage DNA and are therefore controlled to much lower levels than non-genotoxic impurities, often at a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term treatment. tapi.com
Control Strategies:
Process Optimization and Control: The primary strategy is to design the manufacturing process to prevent or minimize the formation of the genotoxic impurity. This can involve:
Selection of Starting Materials and Reagents: Choosing starting materials and reagents that are less likely to lead to the formation of the GTI.
Modification of Reaction Conditions: Optimizing parameters such as temperature, pressure, and reaction time to disfavor the formation of the impurity.
Purification Steps: Implementing effective purification steps, such as crystallization or chromatography, to remove the GTI from the drug substance.
Analytical Method Development and Validation: Highly sensitive and specific analytical methods are required to detect and quantify GTIs at the low levels required. google.com These methods must be validated to ensure their accuracy, precision, and robustness.
Specification Setting: A stringent acceptance criterion for the genotoxic impurity would be established in the drug substance specification, typically based on the TTC.
Risk Assessment and Management: A comprehensive risk assessment should be conducted to identify the potential sources and formation pathways of the GTI. This allows for the implementation of targeted control measures to mitigate the risk.
In-Process Controls: Implementing in-process controls at critical steps of the manufacturing process can help to monitor and control the levels of the GTI throughout production.
The control of genotoxic impurities is a critical aspect of pharmaceutical development and manufacturing, requiring a proactive and scientifically sound approach to ensure patient safety. tapi.com
Emerging Technologies and Future Research Directions in Afatinib Impurity 2 Analysis and Control
Advanced Analytical Techniques for Trace Impurity Analysis
The detection and quantification of trace-level impurities in active pharmaceutical ingredients (APIs) present a significant analytical challenge. americanpharmaceuticalreview.com Impurities may co-elute with the main compound or other substances, and those without a UV chromophore can be easily missed by conventional HPLC-UV methods. americanpharmaceuticalreview.com To overcome these limitations, advanced analytical techniques that offer superior resolution, sensitivity, and specificity are being increasingly employed. chemass.si
Ultra-High Resolution Mass Spectrometry
Ultra-high-resolution mass spectrometry (UHRMS) has become an indispensable tool in pharmaceutical analysis for the structural characterization of unknown impurities. americanpharmaceuticalreview.comncfinternational.it UHRMS instruments, particularly Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap-based mass spectrometers, provide exceptional mass accuracy and resolving power. nih.gov This capability allows for the unambiguous determination of the elemental composition of an impurity from its accurate mass measurement, which is the first critical step in its identification. americanpharmaceuticalreview.com
The high sensitivity of UHRMS is crucial for detecting and identifying impurities at very low concentrations, a common requirement for pharmaceutical quality control. ncfinternational.itpharmafocuseurope.com Furthermore, when coupled with tandem MS (MS/MS) experiments, UHRMS can generate high-resolution fragmentation data. americanpharmaceuticalreview.com This fragmentation pattern provides detailed structural information that, when compared to the parent drug (Afatinib), can elucidate the structure of the impurity. For an impurity like Afatinib (B358) Impurity 2, UHRMS can confirm its molecular formula (C14H8ClFN4O3) and provide fragmentation pathways to verify its nitro- and hydroxyl-substituted quinazoline (B50416) core structure. simsonpharma.comncats.io
| Feature | Orbitrap MS | FT-ICR MS |
|---|---|---|
| Principle | Ions oscillate axially in an electrostatic field; frequency is related to m/z. pharmafocuseurope.com | Ions undergo cyclotron motion in a strong magnetic field; frequency is related to m/z. pharmafocuseurope.com |
| Resolving Power | High (typically up to 500,000) | Extremely High (can exceed 1,000,000) nih.gov |
| Mass Accuracy | Excellent (<1-3 ppm) | Superior (<1 ppm) nih.gov |
| Key Advantage | High speed and robustness, widely adopted in pharmaceutical labs. pharmafocuseurope.com | Highest available resolution and accuracy, ideal for complex mixture analysis. ncfinternational.it |
| Application for Impurities | Reliable formula determination and structural analysis of trace impurities. pharmafocuseurope.com | Unambiguous identification of isobaric species and fine isotopic structures. ncfinternational.it |
Multi-Dimensional Chromatography (e.g., 2D-HPLC)
One-dimensional high-performance liquid chromatography (1D-HPLC) can suffer from insufficient peak capacity, especially when analyzing complex samples containing an API and its structurally similar impurities. chromatographyonline.comchromsoc.com This can lead to peak co-elution, where an impurity peak is hidden under the large peak of the API, making accurate quantification and identification difficult. americanpharmaceuticalreview.com Two-dimensional liquid chromatography (2D-LC or 2D-HPLC) addresses this challenge by subjecting the sample to two independent separation stages. chromatographyonline.com
Chemoinformatics and Computational Approaches for Impurity Prediction and Risk Assessment
Alongside analytical advancements, computational methods are playing an increasingly vital role in impurity management. researchgate.net Chemoinformatics and in-silico modeling provide predictive insights that can guide analytical efforts and inform risk assessments early in the development process.
In-silico Modeling of Formation Pathways and Stability
Computational tools can predict potential degradation pathways and the formation of process-related impurities. nih.gov By inputting the structures of reactants, intermediates, and the final API (Afatinib) into expert systems, potential side-reactions and degradation products can be enumerated. chemrxiv.org These models use extensive databases of chemical reactions and reactivity principles to predict how a molecule might change under various stress conditions (e.g., acid, base, oxidation). acs.org
This predictive capability allows chemists to anticipate the formation of specific impurities, such as Afatinib Impurity 2, and design synthetic routes or storage conditions to minimize their presence. nih.gov For example, an in-silico assessment might highlight the potential for a specific reaction intermediate to lead to the formation of Impurity 2, prompting process chemists to optimize the reaction conditions to prevent this pathway. These tools support a Quality by Design (QbD) approach by building a deeper understanding of impurity formation risks. scirp.org
Prediction of Spectroscopic Properties
Once an impurity is detected, its structure must be elucidated. If the impurity has not been previously characterized, this can be a time-consuming process. Chemoinformatics software can accelerate this by predicting the spectroscopic properties of a proposed structure. nih.gov For a hypothesized structure of an unknown impurity, these tools can calculate its theoretical mass spectrum, NMR chemical shifts, and other properties. rroij.com
These predicted spectra can then be compared with the experimental data obtained from techniques like UHRMS and NMR. nih.gov A strong match between the predicted and experimental data provides high confidence in the structural assignment. For Afatinib Impurity 2, software could predict its mass fragmentation pattern, which would then be compared against the actual MS/MS data to confirm that the fragments correspond to the proposed structure of 4-((3-Chloro-4-fluorophenyl)amino)-6-nitroquinazolin-7-ol.
| Property | Predicted/Calculated Value | Source of Known Value |
|---|---|---|
| Chemical Name | This compound | SynZeal, Simson Pharma synzeal.comsimsonpharma.com |
| Molecular Formula | C14H8ClFN4O3 | NCATS, Simson Pharma simsonpharma.comncats.io |
| Molecular Weight | 334.69 g/mol | NCATS, Simson Pharma simsonpharma.comncats.io |
| CAS Number | 1449430-45-8 | SynZeal, Simson Pharma synzeal.comsimsonpharma.com |
Automation and High-Throughput Screening in Impurity Analysis Workflows
To accelerate pharmaceutical development, there is a growing need to increase the speed and efficiency of analytical workflows. Automation and high-throughput screening (HTS) are key to achieving this. the-scientist.com HTS involves the use of robotics, liquid handling devices, and data processing software to automatically test a very large number of samples. the-scientist.com
In the context of impurity analysis, HTS can be applied to rapidly screen for the presence of Afatinib Impurity 2 under a wide array of chemical process conditions. rsc.org For example, an automated workflow could prepare and analyze samples from hundreds of parallel experiments where factors like temperature, catalysts, or solvents are varied. This allows for the rapid optimization of reaction conditions to minimize impurity formation. rsc.org
Modern HTS workflows integrate automated sample preparation, analysis by rapid techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) or Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), and automated data analysis. syft.comnih.gov This end-to-end automation significantly reduces analysis time and manual labor, enabling faster and more thorough process development and impurity control. nih.gov
| Component | Function | Example Technology |
|---|---|---|
| Sample Preparation | Automated dispensing of reagents, samples, and standards into microplates. | Robotic liquid handlers the-scientist.com |
| Sample Transfer | Moves microplates between different stations (e.g., incubator, reader). | Robotic arms the-scientist.com |
| Analytical Measurement | Rapid analysis of samples for the presence of the impurity. | UHPLC-MS, SIFT-MS syft.comnih.gov |
| Data Processing | Automated integration of peaks, quantification, and flagging of results. | Instrument control and data analysis software the-scientist.com |
Green Chemistry Approaches for Impurity Reduction in Afatinib Synthesis
The formation of Afatinib Impurity 2 is intrinsically linked to the nitration and subsequent reactions in the quinazoline core synthesis. google.com Traditional synthetic routes often employ harsh reagents and conditions that can lead to side reactions and the generation of unwanted by-products. Green chemistry offers a toolkit of innovative approaches to circumvent these issues by focusing on aspects such as atom economy, the use of safer solvents and reagents, and the development of more selective catalytic processes.
Alternative Nitration Reagents and Conditions
A crucial step in the afatinib synthesis, where the precursor to the 6-amino group is introduced, is the nitration of the quinazoline ring system. Conventional methods often utilize a mixture of concentrated nitric acid and sulfuric acid, which generates significant amounts of acidic waste and can lead to over-nitration or side reactions, potentially contributing to the formation of impurities like Afatinib Impurity 2. jestr.orgarkat-usa.org
Green chemistry advocates for the use of milder and more selective nitrating agents. One such alternative is the use of potassium nitrate (B79036) in place of mixed acids. jestr.org This approach significantly reduces the generation of corrosive acidic waste, making the process safer and more environmentally friendly. The controlled release of the nitronium ion from potassium nitrate can also lead to greater selectivity and a more favorable impurity profile.
| Reagent/Condition | Traditional Approach | Green Chemistry Approach | Rationale for Impurity Reduction |
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Potassium Nitrate (KNO₃) | Reduces acidic waste and offers controlled nitration, potentially minimizing side reactions that could lead to the formation of hydroxylated nitro-impurities. jestr.org |
| Solvent | Harsh organic solvents | Greener solvents (e.g., ionic liquids, deep eutectic solvents) | Can improve reaction selectivity and reduce the environmental footprint. tandfonline.com |
| Catalyst | None (strong acid driven) | Solid acid catalysts | Reusable catalysts can enhance selectivity and simplify purification, thereby reducing the carryover of by-products. |
Catalytic Systems for Enhanced Selectivity
The development and application of novel catalytic systems are at the forefront of green pharmaceutical synthesis. In the context of quinazoline synthesis, metal-free catalytic systems have emerged as a promising green alternative. For instance, the use of organocatalysts, such as salicylic (B10762653) acid derivatives, for oxidative condensation reactions in the formation of the quinazoline ring offers a pathway with high atom economy and a reduced environmental factor. nih.govfrontiersin.org
By employing catalysts that can operate under milder conditions and with greater selectivity, the formation of impurities arising from harsh reaction environments can be significantly curtailed. While not directly replacing the nitration step, a more efficient and cleaner synthesis of the core quinazoline structure can prevent the carry-over of intermediates that might be more susceptible to unwanted side reactions in subsequent steps.
Innovative Solvent and Reaction Media
The choice of solvent is a critical factor in green chemistry, with a focus on reducing the reliance on volatile organic compounds (VOCs). In the synthesis of quinazoline derivatives, the use of alternative reaction media such as deep eutectic solvents (DES) and ionic liquids has been explored. tandfonline.comfrontiersin.org These solvents are often non-volatile, recyclable, and can enhance reaction rates and selectivity.
For example, the synthesis of 3-substituted-quinazolin-4(3H)-ones has been successfully demonstrated using a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.com Furthermore, microwave-assisted synthesis, often in conjunction with greener solvents or even solvent-free conditions, can accelerate reaction times and improve yields, thereby reducing the potential for time-dependent impurity formation. tandfonline.comfrontiersin.org In the context of afatinib synthesis, a known process impurity has been identified to arise from the solvent N,N-dimethylacetamide (DMAc). syncsci.comsyncsci.com Switching to a greener, less reactive solvent could directly mitigate the formation of such impurities.
| Green Chemistry Principle | Application in Afatinib Synthesis | Impact on Impurity 2 Reduction | Research Findings |
| Use of Safer Solvents | Replacement of N,N-dimethylacetamide (DMAc) | Avoids the formation of solvent-adduct impurities. | Acetic acid present in DMAc was found to cause the formation of an acetamide (B32628) impurity. syncsci.comsyncsci.com |
| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times can reduce the formation of degradation products and side-reactions. | Microwave heating has been shown to be effective in the synthesis of quinazoline derivatives, often with higher yields and purity. tandfonline.comfrontiersin.org |
| Renewable Feedstocks | Not yet prominent for afatinib core | Potential for future development to reduce reliance on petrochemical starting materials. | General research into bio-based feedstocks for pharmaceuticals is ongoing. |
By systematically applying these green chemistry principles, the synthesis of afatinib can be redesigned to be more sustainable and to proactively control the formation of impurities like Afatinib Impurity 2. This approach not only leads to a higher quality final product but also aligns with the broader goals of environmental stewardship in the pharmaceutical industry.
Q & A
Basic Question: What analytical techniques are recommended for the identification and quantification of Afatinib Impurity 2 in pharmaceutical formulations?
Methodological Answer:
Afatinib Impurity 2 [(S,E)-N-(4-((3,4-dichlorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide] should be characterized using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for structural elucidation. Relative retention times (RRT) and relative response factors (RRF) derived from forced degradation studies under ICH stress conditions (acid/base hydrolysis, thermal, oxidative) are critical for accurate identification . For quantification, validated methods must demonstrate specificity by spiking known impurities and confirming no interference with the analyte signal .
Basic Question: How can researchers ensure the synthesis of Afatinib Impurity 2 meets purity standards (>95%) for reference material?
Methodological Answer:
Optimize synthesis protocols by monitoring reaction intermediates using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. For novel impurities, provide full spectral data (¹H/¹³C NMR, IR, HRMS) and confirm purity via HPLC with photodiode array (PDA) detection . Include batch-specific data (e.g., reaction yields, chromatograms) in supplementary materials to enhance reproducibility .
Advanced Question: What experimental strategies resolve contradictions in stability data for Afatinib Impurity 2 under varying storage conditions?
Methodological Answer:
Contradictions often arise from differences in stress-test parameters (e.g., humidity, light exposure). Design a matrixed study comparing accelerated (40°C/75% RH) and long-term (25°C/60% RH) stability profiles. Use statistical tools like ANOVA to assess degradation kinetics and identify critical variables. Cross-validate results with orthogonal methods (e.g., LC-MS vs. NMR) to confirm impurity identity and degradation pathways .
Advanced Question: How are degradation pathways of Afatinib Impurity 2 elucidated under ICH Q1A(R2)-compliant forced degradation studies?
Methodological Answer:
Subject the impurity to oxidative (H₂O₂), hydrolytic (0.1M HCl/NaOH), thermal (80°C), and photolytic (ICH Q1B) conditions. Monitor degradation products using LC-MS/MS and compare fragmentation patterns with synthetic standards. For novel degradants, isolate via preparative HPLC and perform 2D NMR (COSY, HSQC) for structural confirmation. Tabulate RRT and RRF values to establish a degradation profile .
Advanced Question: What bioanalytical validation parameters are critical for quantifying Afatinib Impurity 2 in pharmacokinetic studies?
Methodological Answer:
Validate methods per ICH Q2(R2) guidelines, including:
- Specificity : Demonstrate no interference from plasma matrix components or co-administered drugs.
- Linearity : Test over 50–150% of the expected concentration range (R² > 0.995).
- Accuracy/Precision : Use spike-recovery experiments (80–120%) with ≤15% RSD.
- Sensitivity : Establish LOD/LOQ using signal-to-noise ratios (S/N ≥ 3/10). Include stability data for processed samples under autosampler conditions (4–24 hours) .
Advanced Question: How can computational modeling predict the formation mechanisms of Afatinib Impurity 2 during API synthesis?
Methodological Answer:
Apply density functional theory (DFT) to model reaction intermediates and transition states. Simulate potential side reactions (e.g., incomplete dehalogenation, stereochemical inversion) using software like Gaussian or Schrödinger Suite. Validate predictions by synthesizing proposed intermediates and comparing experimental vs. calculated spectroscopic data (e.g., IR, UV-Vis) .
Basic Question: What documentation is required to comply with regulatory standards when reporting Afatinib Impurity 2 in a drug substance monograph?
Methodological Answer:
Include:
- Structural formula, molecular weight, and CAS number .
- Chromatographic method details (column, mobile phase, detection wavelength).
- Batch-specific impurity profiles with RRT/RRF values .
- References to pharmacopeial monographs or peer-reviewed studies confirming identity .
Advanced Question: How do researchers address discrepancies in impurity quantification between compendial methods and in-house LC-MS assays?
Methodological Answer:
Perform a method equivalency study using a paired t-test or Bland-Altman analysis. Adjust for matrix effects (e.g., ion suppression in LC-MS) by optimizing sample preparation (SPE, protein precipitation). Cross-validate with a third-party laboratory using blinded samples to eliminate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
